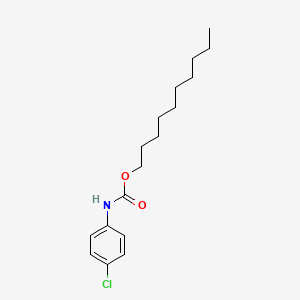

decyl N-(4-chlorophenyl)carbamate

Description

Decyl (4-chlorophenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various applications, including pharmaceuticals, agriculture, and industrial processes

Properties

IUPAC Name |

decyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-2-3-4-5-6-7-8-9-14-21-17(20)19-16-12-10-15(18)11-13-16/h10-13H,2-9,14H2,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLAIQECQUBKOJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl N-(4-chlorophenyl)carbamate typically involves the reaction of decanol with 4-chlorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The general reaction can be represented as follows:

Decanol+4-Chlorophenyl isocyanate→Decyl (4-chlorophenyl)carbamate

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of reactors with precise temperature and pressure control, as well as the use of solvents to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Decyl (4-chlorophenyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carbamate group to amines.

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed

Oxidation: Formation of decyl N-(4-chlorophenyl)carbamate oxides.

Reduction: Formation of decyl (4-chlorophenyl)amine.

Substitution: Formation of substituted decyl N-(4-chlorophenyl)carbamates.

Scientific Research Applications

Decyl (4-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as a prodrug or active pharmaceutical ingredient.

Industry: Utilized in the formulation of coatings, adhesives, and other industrial products due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of decyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Ethyl (4-chlorophenyl)carbamate: Similar structure but with an ethyl group instead of a decyl group.

Methyl (4-chlorophenyl)carbamate: Contains a methyl group instead of a decyl group.

Butyl (4-chlorophenyl)carbamate: Contains a butyl group instead of a decyl group.

Uniqueness

Decyl (4-chlorophenyl)carbamate is unique due to its longer alkyl chain (decyl group), which can influence its solubility, reactivity, and biological activity compared to shorter-chain carbamates. This uniqueness makes it suitable for specific applications where longer alkyl chains are advantageous.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for decyl N-(4-chlorophenyl)carbamate, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution between (4-chlorophenyl)carbamic chloride and decyl alcohol in refluxing ethanol. Reaction optimization includes controlling stoichiometry (1:1 molar ratio), temperature (70–80°C), and solvent purity. Post-synthesis purification via recrystallization (ethanol/water) ensures >95% purity .

- Critical Parameters : Monitor reaction completion using TLC (Rf ~0.5 in ethyl acetate/hexane, 3:7). Yield improvements (>80%) require inert atmospheres (N₂) to prevent hydrolysis of intermediates.

Q. How can X-ray crystallography validate the molecular structure of this compound?

- Procedure : Single-crystal X-ray diffraction (SCXRD) with SHELX programs (SHELXT for solution, SHELXL for refinement) confirms bond lengths, angles, and dihedral angles. For example, the chlorophenyl ring and carbamate group typically form a dihedral angle of 8–10°, as seen in methyl analogs .

- Data Interpretation : Hydrogen-bonding networks (e.g., N–H⋯O interactions) stabilize the crystal lattice. Crystallographic data (space group P21/c, unit cell parameters) should align with density functional theory (DFT) predictions .

Q. What in vitro assays are suitable for assessing acetylcholinesterase (AChE) inhibition by this compound?

- Assay Design : Use Ellman’s method with acetylthiocholine as substrate. Measure absorbance at 412 nm to quantify thiocholine production. IC₅₀ values for decyl derivatives are compared to methyl N-(4-chlorophenyl)carbamate (reported IC₅₀: 12.5 µM) to evaluate potency .

- Controls : Include donepezil (positive control) and solvent-only blanks. Triplicate runs with statistical validation (p < 0.05) ensure reproducibility .

Advanced Research Questions

Q. How does the decyl chain influence lipophilicity and bioactivity compared to shorter-chain carbamates?

- Structure-Activity Relationship (SAR) : The decyl group increases logP by ~3 units compared to methyl analogs, enhancing membrane permeability. However, excessive lipophilicity (logP >5) may reduce aqueous solubility, necessitating formulation adjustments (e.g., DMSO/PBS mixtures) .

- Bioactivity Trade-offs : While longer chains improve target binding (e.g., AChE hydrophobic pockets), steric hindrance may reduce inhibition kinetics. Comparative studies using hexyl, octyl, and decyl analogs are critical .

Q. What computational strategies predict binding interactions between this compound and target enzymes?

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-enzyme interactions. The chlorophenyl group often occupies aromatic pockets, while the carbamate forms hydrogen bonds with catalytic serine residues (e.g., AChE Ser203) .

- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

Q. How can researchers resolve contradictions in biological activity data across carbamate derivatives?

- Data Analysis : Apply multivariate regression to correlate structural descriptors (e.g., Hammett σ, π-hydrophobicity) with activity. For example, chlorine’s electron-withdrawing effect enhances carbamate electrophilicity, improving AChE inhibition .

- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics. Discrepancies between IC₅₀ and Kd values may indicate off-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.